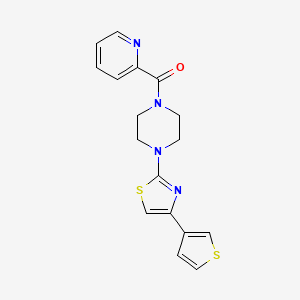![molecular formula C21H17N3O2 B2425678 3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure CAS No. 749216-18-0](/img/structure/B2425678.png)
3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a pyrazolo[3,4-b]pyridine core structure. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a carboxylic acid functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical libraries used in drug discovery and material science.
Biology: Biologically, this compound has shown potential in various assays and studies. It can act as a ligand for certain receptors or enzymes, making it useful in biochemical research and the development of bioactive compounds.
Medicine: Medically, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, which are valuable in the development of therapeutic agents.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as pyrazolone derivatives, with phenyl and methyl-substituted benzene derivatives under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Wirkmechanismus
The mechanism by which 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to downstream biological effects. For example, if it acts as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Phenyl-substituted pyrazoles: These compounds also contain phenyl groups but differ in their pyrazole ring structure.
Carboxylic acid derivatives: Other carboxylic acids with different aromatic substituents.
Uniqueness: 3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-16(11-9-13)24-20-19(14(2)23-24)17(21(25)26)12-18(22-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUEUPFBCQGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate](/img/structure/B2425600.png)
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide](/img/structure/B2425605.png)
![3-(3-CHLOROPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2425606.png)
![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)

![(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2425614.png)


![2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2425618.png)
